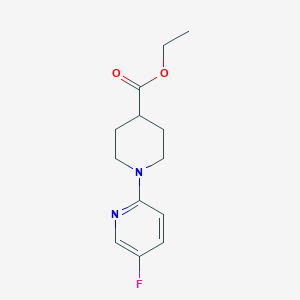

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H17FN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluoropyridine moiety in its structure imparts unique chemical and biological properties to this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate specific pathways involved in cellular processes, contributing to its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 1-(4-chloropyridin-2-yl)piperidine-4-carboxylate

- Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate

- 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine

Uniqueness

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biologische Aktivität

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17FN2O2, featuring a piperidine ring substituted with a 5-fluoropyridine moiety. The presence of fluorine enhances the compound's lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluoropyridine component is believed to enhance binding affinity, allowing the compound to modulate various cellular pathways. Research indicates that it may act as an inhibitor for certain kinases, which are critical in signal transduction pathways related to cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has been shown to inhibit the ERK5 kinase pathway, which is associated with increased cellular proliferation and survival in cancer cells. Inhibition of this pathway could lead to reduced tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 0.05 | ERK5 inhibition | |

| MCF-7 | 0.10 | Induction of apoptosis | |

| PANC-1 | 0.76 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyridine moieties can significantly influence potency and selectivity against biological targets.

Table 2: SAR Insights

Case Study 1: ERK5 Inhibition

In a study focusing on ERK5 inhibitors, this compound was identified as a potent inhibitor with an IC50 value in the low micromolar range. The study utilized Western blot analysis to confirm inhibition of ERK5 autophosphorylation in HeLa cells, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that it could inhibit bacterial growth at sub-micromolar concentrations, warranting further exploration into its mechanism and potential applications in treating bacterial infections.

Eigenschaften

IUPAC Name |

ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTIWIVDVQMSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.